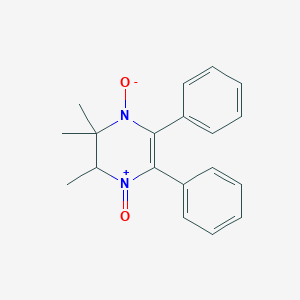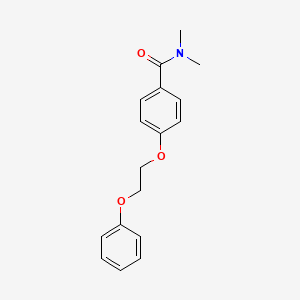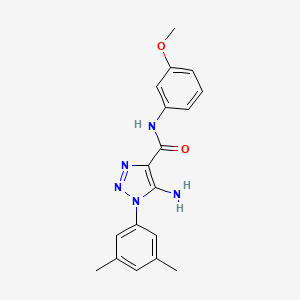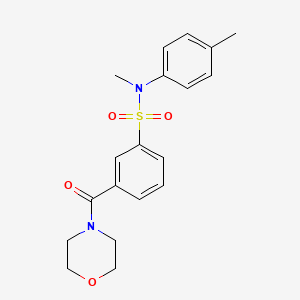
2,2,3-trimethyl-5,6-diphenyl-2,3-dihydropyrazine 1,4-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,3-trimethyl-5,6-diphenyl-2,3-dihydropyrazine 1,4-dioxide is a heterocyclic compound that belongs to the pyrazine family. It is a potent antioxidant and has been extensively studied for its potential applications in various fields, including medicine, agriculture, and food industry.
作用机制
The mechanism of action of 2,2,3-trimethyl-5,6-diphenyl-2,3-dihydropyrazine 1,4-dioxide involves its ability to scavenge free radicals and inhibit oxidative stress. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase, catalase, and glutathione peroxidase, and decrease the levels of reactive oxygen species and lipid peroxidation products. It also has been shown to modulate various signaling pathways, including the nuclear factor kappa B and the mitogen-activated protein kinase pathways, which are involved in inflammation and cell survival.
Biochemical and Physiological Effects
2,2,3-trimethyl-5,6-diphenyl-2,3-dihydropyrazine 1,4-dioxide has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, antitumor, neuroprotective, and cardioprotective effects. It has been shown to inhibit the growth and proliferation of various cancer cells, including breast, lung, and colon cancer cells. It also has been shown to protect against neurodegenerative disorders, such as Alzheimer's and Parkinson's disease, by inhibiting oxidative stress and inflammation.
实验室实验的优点和局限性
2,2,3-trimethyl-5,6-diphenyl-2,3-dihydropyrazine 1,4-dioxide has several advantages for lab experiments, including its high stability, solubility, and low toxicity. It is also relatively easy to synthesize and purify, making it suitable for large-scale production. However, its hydrophobic nature and low bioavailability may limit its applications in vivo. Further studies are needed to improve its pharmacokinetic and pharmacodynamic properties.
未来方向
There are several future directions for the research on 2,2,3-trimethyl-5,6-diphenyl-2,3-dihydropyrazine 1,4-dioxide. First, further studies are needed to elucidate its mechanism of action and signaling pathways. Second, its potential applications in various diseases, including cancer, diabetes, and neurodegenerative disorders, need to be further explored. Third, its potential applications in agriculture and food industry need to be further investigated. Fourth, its pharmacokinetic and pharmacodynamic properties need to be improved to enhance its bioavailability and efficacy in vivo. Fifth, its safety and toxicity need to be further evaluated to ensure its safe use in humans and animals.
合成方法
The synthesis method of 2,2,3-trimethyl-5,6-diphenyl-2,3-dihydropyrazine 1,4-dioxide involves the reaction of 2,3-diphenylquinoxaline with methyl vinyl ketone in the presence of hydrogen peroxide and acetic acid. The reaction is carried out under reflux conditions, and the product is obtained in high yield and purity. The synthesis method is relatively simple and cost-effective, making it suitable for large-scale production.
科学研究应用
2,2,3-trimethyl-5,6-diphenyl-2,3-dihydropyrazine 1,4-dioxide has been extensively studied for its potential applications in various fields. In the medical field, it has been shown to have potent antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. In the agricultural field, it has been shown to have insecticidal and fungicidal properties, making it a potential candidate for the development of new pesticides. In the food industry, it has been shown to have preservative properties, making it a potential candidate for the development of new food additives.
属性
IUPAC Name |
2,3,3-trimethyl-4-oxido-5,6-diphenyl-2H-pyrazin-1-ium 1-oxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-14-19(2,3)21(23)18(16-12-8-5-9-13-16)17(20(14)22)15-10-6-4-7-11-15/h4-14H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRZVWIVLNUCYNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(C(=C([N+]1=O)C2=CC=CC=C2)C3=CC=CC=C3)[O-])(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[isopropyl(methyl)amino]ethyl 1-benzofuran-2-carboxylate hydrochloride](/img/structure/B5036444.png)
![1-(3-chlorophenyl)-4-{1-[(6-methyl-2-pyridinyl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5036467.png)

![N-({[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-2-bromobenzamide](/img/structure/B5036477.png)

![N-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-2-(4-pyridinyl)ethanamine](/img/structure/B5036492.png)
![3-[3-(1,1-dioxidotetrahydro-3-thienyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-ethyl-1,3-dihydro-2H-indol-2-one](/img/structure/B5036500.png)

![3-(2-fluorophenyl)-5-(1,2,3-thiadiazol-4-ylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5036509.png)

![1-(2-ethoxyphenyl)-4-[4-(trifluoromethoxy)benzyl]piperazine](/img/structure/B5036519.png)
![2-(4-chlorobenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5036545.png)
![2-methyl-N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5036549.png)
